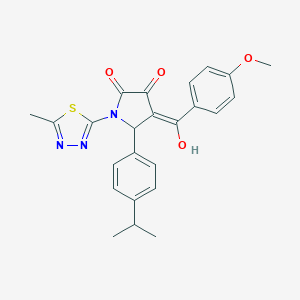
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent biological activity against various diseases, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In inflammation research, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In bacterial infection research, this compound has been shown to inhibit the growth of various bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its potent biological activity against various diseases. This makes it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase its availability for research purposes. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.
Synthesemethoden
The synthesis of (5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide involves multiple steps. The first step involves the condensation of 2-aminothiophenol and 2-bromo-6-fluorobenzaldehyde to form 6-fluoro-2-[(phenylimino)methyl]benzothiazole. The second step involves the reaction of the intermediate with 4-methyl-2-oxocyclohex-1-enecarbaldehyde to form (5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydropyrazole-3-carboxamide. The final step involves the purification of the product through recrystallization.
Wissenschaftliche Forschungsanwendungen
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been found to exhibit potent biological activity against various diseases, including cancer, inflammation, and bacterial infections. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines. In bacterial infection research, this compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
|---|---|
Molekularformel |
C18H13FN4O2S |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(5Z)-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H13FN4O2S/c1-9-2-4-11(15(24)6-9)13-8-14(23-22-13)17(25)21-18-20-12-5-3-10(19)7-16(12)26-18/h2-8,22-23H,1H3,(H,20,21,25)/b13-11- |
InChI-Schlüssel |
BOHIWTHYLVCGHY-QBFSEMIESA-N |
Isomerische SMILES |
CC1=CC(=O)/C(=C\2/C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)/C=C1 |
SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C=C1 |
Kanonische SMILES |
CC1=CC(=O)C(=C2C=C(NN2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265611.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)
![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265628.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265631.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265632.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)